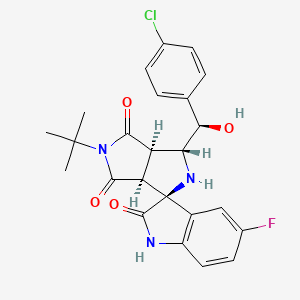

C24H23ClFN3O4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H23ClFN3O4 |

|---|---|

Molecular Weight |

471.9 g/mol |

IUPAC Name |

(1R,3S,3aS,6aR)-5-tert-butyl-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5'-fluorospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |

InChI |

InChI=1S/C24H23ClFN3O4/c1-23(2,3)29-20(31)16-17(21(29)32)24(14-10-13(26)8-9-15(14)27-22(24)33)28-18(16)19(30)11-4-6-12(25)7-5-11/h4-10,16-19,28,30H,1-3H3,(H,27,33)/t16-,17-,18-,19-,24-/m1/s1 |

InChI Key |

OHOFGOANDVJBSY-QRYDCHBUSA-N |

Isomeric SMILES |

CC(C)(C)N1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)F)NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O |

Canonical SMILES |

CC(C)(C)N1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)F)NC3=O)NC2C(C5=CC=C(C=C5)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data for C24H23ClFN3O4: A Challenge for Synthesis and Characterization

A comprehensive search for the chemical compound with the molecular formula C24H23ClFN3O4 has yielded no specific, publicly available scientific literature, patents, or database entries detailing its synthesis, characterization, or biological activity. This suggests that the compound may be a novel chemical entity that has not yet been described in published research, or alternatively, the molecular formula may contain a typographical error.

Without existing data, it is not possible to provide an in-depth technical guide as requested. The core requirements of detailing experimental protocols, presenting quantitative data in structured tables, and visualizing signaling pathways are contingent upon the availability of established scientific findings.

For researchers, scientists, and drug development professionals interested in this specific molecule, the absence of prior art presents both a challenge and an opportunity. The initial steps would involve a de novo synthetic route design, followed by rigorous characterization and biological screening.

Hypothetical Workflow for a Novel Compound

Should a researcher endeavor to synthesize and characterize a novel compound such as this compound, a general experimental workflow would be necessary. The following diagram illustrates a logical progression for the synthesis and characterization of a new chemical entity.

An In-depth Technical Guide to (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,9,10-tetrahydro-1H-thiopyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(4H,12H)-dione and its Analogs

Disclaimer: Publicly available data for the specific compound (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,9,10-tetrahydro-1H-thiopyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(4H,12H)-dione is limited. This guide focuses on its close structural analog, Exatecan (DX-8951) , which shares a nearly identical chemical scaffold, with a pyran ring in place of the thiopyran ring. The properties and mechanisms described herein are based on Exatecan and are expected to be highly representative.

Introduction

Exatecan is a potent, semi-synthetic, and water-soluble analog of camptothecin, a class of compounds known for their antineoplastic activity.[1][2] Like other camptothecins, its primary mechanism of action is the inhibition of DNA topoisomerase I, a crucial enzyme involved in managing DNA topology during replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan induces single-strand breaks, which can be converted to lethal double-strand breaks in proliferating cells, ultimately leading to apoptosis.[3][5]

This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for Exatecan, serving as a technical resource for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of Exatecan are summarized below. These characteristics are vital for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione | [2][6] |

| Synonyms | DX-8951, Exatecan | [6] |

| CAS Number | 171335-80-1 | [2][6] |

| Molecular Formula | C₂₄H₂₂FN₃O₄ | [2][6] |

| Molar Mass | 435.455 g/mol | [2][6] |

| Solubility | Water-soluble (as mesylate salt). Soluble in DMSO (e.g., 21 mg/mL). | [3][7] |

| Physical Appearance | Data not widely available, typically a solid powder. |

Biological Activity and Mechanism of Action

Exatecan exerts its cytotoxic effects by targeting DNA Topoisomerase I (Top1).[3] Top1 relieves torsional stress in DNA by inducing transient single-strand breaks.[8][9] Exatecan poisons the enzyme by trapping the Top1-DNA covalent intermediate, known as the Top1 cleavage complex (Top1cc).[5][10] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[1]

When a DNA replication fork collides with these stabilized Top1cc, the transient single-strand breaks are converted into permanent, cytotoxic double-strand breaks. This triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest (typically at the G2/M phase) and, ultimately, programmed cell death (apoptosis).[8][9]

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action for Topoisomerase I inhibitors like Exatecan.

Quantitative Biological Data

The potency of Exatecan has been quantified in various assays. The following tables summarize key inhibitory concentrations.

Table 4.1: In Vitro Enzyme Inhibition

| Target | Assay Type | IC₅₀ Value | Reference(s) |

| DNA Topoisomerase I | Enzyme Activity Assay | 2.2 µM | [1][11] |

| DNA Topoisomerase I | Enzyme Activity Assay | 1.906 µM | [7] |

Table 4.2: In Vitro Cellular Proliferation (GI₅₀)

| Cell Line | Cancer Type | GI₅₀ Value (ng/mL) | Reference(s) |

| PC-6 | Human Lung Cancer | 0.186 | [1] |

| PC-6/SN2-5 | Human Lung Cancer (SN-38 Resistant) | 0.395 | [1] |

Experimental Protocols

The following protocols are representative of methods used to characterize Topoisomerase I inhibitors like Exatecan.

Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of an inhibitor to prevent Top1 from relaxing supercoiled plasmid DNA.

Materials:

-

Purified human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pUC19 or pBR322)

-

10x Top1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA)

-

Exatecan or other test compounds dissolved in DMSO

-

6x DNA Loading Dye

-

Agarose gel (0.8-1.0%)

-

Ethidium bromide or other DNA stain

-

Deionized water

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:

-

Add 1 µL of purified Topoisomerase I enzyme to each tube to initiate the reaction. For a negative control, add 1 µL of water instead.

-

Incubate the reactions for 30 minutes at 37°C.[12]

-

Stop the reaction by adding 4-5 µL of 6x DNA Loading Dye containing SDS (which denatures the enzyme).

-

Load the entire sample onto a 0.8% agarose gel.

-

Perform electrophoresis for 2-3 hours at 5-10 V/cm until the supercoiled and relaxed forms of the plasmid are well-separated.[12]

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.

Expected Results:

-

No Enzyme Control: A single band corresponding to supercoiled DNA.

-

Enzyme + DMSO Control: A band corresponding to relaxed DNA, with little or no supercoiled DNA remaining.

-

Enzyme + Inhibitor: Inhibition of relaxation will be observed as the persistence of the supercoiled DNA band in a dose-dependent manner.

Protocol: Topoisomerase I-Mediated DNA Cleavage Assay

This assay directly measures the formation of the stabilized Top1-DNA cleavage complex, the hallmark of a Top1 poison.[14]

Materials:

-

Purified human Topoisomerase I enzyme

-

A short DNA oligonucleotide substrate (e.g., 117-bp) uniquely 3'-end-labeled with ³²P.[15]

-

10x Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA).[15]

-

Exatecan or other test compounds dissolved in DMSO.

-

Denaturing polyacrylamide gel (e.g., 15-20%).

-

Stop solution (e.g., formamide with loading dyes).

Procedure:

-

Prepare a reaction mix containing ~2 nM of the ³²P-labeled DNA substrate, 1x Reaction Buffer, and the test compound at various concentrations.[15]

-

Add recombinant Top1 enzyme to the mixture.

-

Incubate at 25°C for 20 minutes to allow the cleavage/religation equilibrium to be established.[15]

-

Terminate the reaction by adding SDS to a final concentration of 0.5% (to denature Top1) and Proteinase K (to digest the enzyme off the DNA, leaving the covalent link).

-

Add an equal volume of stop solution (formamide loading dye) and heat at 95°C for 5 minutes to denature the DNA.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands.

Expected Results:

-

In the presence of a Top1 poison like Exatecan, the enzyme will be trapped at specific cleavage sites.

-

This results in the appearance of shorter, radiolabeled DNA fragments on the gel. The intensity and number of these cleavage bands will increase with the concentration of the inhibitor.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing a novel Topoisomerase I inhibitor.

Conclusion

Exatecan is a highly potent Topoisomerase I inhibitor with significant antineoplastic activity. Its mechanism, centered on the stabilization of the Top1-DNA cleavage complex, is well-characterized and serves as a paradigm for this class of drugs. The thio-analog specified in the query, (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,9,10-tetrahydro-1H-thiopyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(4H,12H)-dione, is expected to share these fundamental properties. The data and protocols presented in this guide provide a robust framework for researchers engaged in the study and development of novel camptothecin derivatives for therapeutic applications.

References

- 1. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 2. Exatecan - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]

- 9. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay of topoisomerase I activity [protocols.io]

- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Exatecan (DX-8951)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (DX-8951), a potent, second-generation, water-soluble, semi-synthetic derivative of camptothecin, has demonstrated significant promise as an antineoplastic agent. Its core mechanism of action lies in the potent inhibition of human DNA topoisomerase I (TOP1), a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the molecular pharmacology of exatecan, detailing its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals. The chemical formula for the exatecan free base is C24H22FN3O4.

Core Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by targeting and stabilizing the covalent complex formed between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[1] Under normal physiological conditions, TOP1 transiently cleaves a single strand of DNA to relieve torsional stress during replication and transcription, after which it religates the cleaved strand. Exatecan binds to this TOP1-DNA intermediate, preventing the re-ligation step.[2][3][4] This stabilization of the cleavage complex leads to the accumulation of single-strand DNA breaks. When a replication fork encounters this stabilized complex, it results in a collision that converts the single-strand break into a lethal double-strand break, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[3][5]

Modeling of exatecan's binding at the interface of the TOP1cc suggests two novel molecular interactions in addition to the three known interactions of camptothecins. These additional interactions are with a flanking DNA base and the TOP1 residue N352, which contribute to its enhanced potency in trapping TOP1.[1][6]

Quantitative Data on Efficacy and Potency

Exatecan has consistently demonstrated superior potency compared to other clinically used camptothecin derivatives such as topotecan and irinotecan (specifically its active metabolite, SN-38).

Table 1: In Vitro Inhibitory Activity of Exatecan

| Assay | Target | IC50 Value | Reference |

| Topoisomerase I Inhibition | Human Topoisomerase I | 0.975 µg/mL (2.2 µM) | [3][7][8][9][10] |

Table 2: In Vitro Cytotoxicity of Exatecan (as Mesylate Salt, DX-8951f) Against Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Mean GI50 (ng/mL) | Reference |

| Breast Cancer | Not specified | 2.02 | [7] |

| Colon Cancer | Not specified | 2.92 | [7] |

| Stomach Cancer | Not specified | 1.53 | [7] |

| Lung Cancer | Not specified | 0.877 | [7] |

| Human Lung Cancer | PC-6 | 0.186 | [3][7] |

| SN-38 Resistant Lung Cancer | PC-6/SN2-5 | 0.395 | [3][7] |

Experimental Protocols

Topoisomerase I DNA Cleavage Assay

This assay is fundamental to determining the ability of a compound to stabilize the TOP1-DNA cleavage complex.

Methodology:

-

Substrate Preparation: A 117 base pair DNA oligonucleotide is 3'-end labeled with a radioactive or fluorescent marker.

-

Reaction Mixture: Recombinant human topoisomerase I is incubated with the labeled DNA substrate in a reaction buffer.

-

Drug Incubation: Exatecan, or other test compounds, are added to the reaction mixture at various concentrations. A control reaction without the drug is also prepared.

-

Incubation: The reaction mixtures are incubated to allow for the formation of the TOP1-DNA cleavage complexes.

-

Termination of Reaction: The reaction is stopped by the addition of a solution that denatures the protein, such as a buffer containing SDS.

-

Analysis: The resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The gel is visualized using a PhosphorImager or a suitable fluorescence scanner to detect the labeled DNA fragments. The intensity of the cleaved DNA fragments corresponds to the level of TOP1cc stabilization.[1]

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of the compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., DU145, MOLT-4) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of exatecan for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: The luminescence is measured using a microplate reader. The results are typically expressed as the concentration of the drug that inhibits cell growth by 50% (GI50).[1]

Visualizing the Mechanism and Workflow

Signaling Pathway of Topoisomerase I Inhibition by Exatecan

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DX-8951f: summary of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 4. Portico [access.portico.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Topoisomerase I Inhibition by Novel Exatecan Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the latest advancements in the development of novel exatecan analogs as potent inhibitors of Topoisomerase I (TOP1) for cancer therapy. Exatecan, a hexacyclic analog of camptothecin, has demonstrated significant antitumor activity, and its derivatives are at the forefront of innovative cancer treatments, particularly as payloads in antibody-drug conjugates (ADCs).[1][2]

Introduction: The Role of Topoisomerase I and the Advent of Exatecan

Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[3][4][] Cancer cells, with their high proliferative rate, are particularly dependent on TOP1 activity, making it a prime target for anticancer therapies.[6]

Exatecan (DX-8951f) is a water-soluble, semi-synthetic derivative of camptothecin that exhibits potent inhibition of TOP1 without the need for metabolic activation.[1][][] Its unique hexacyclic structure confers greater stability to the active lactone ring and enhances its potency compared to earlier camptothecin analogs like topotecan and irinotecan's active metabolite, SN-38.[1][2][]

Mechanism of Action: Trapping the TOP1-DNA Cleavage Complex

Exatecan and its analogs function by intercalating into the DNA helix and binding to the TOP1-DNA complex. This binding stabilizes the "cleavage complex," preventing the enzyme from re-ligating the single-strand break it has created.[3][4] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[3][8]

Caption: Mechanism of Topoisomerase I inhibition by Exatecan analogs.

Novel Exatecan Analogs and Antibody-Drug Conjugates (ADCs)

Research has focused on creating novel exatecan derivatives to improve therapeutic index and enable targeted delivery. A significant breakthrough has been the development of DXd (deruxtecan), an exatecan derivative specifically designed as a payload for ADCs.[8] These ADCs, such as Trastuzumab deruxtecan (T-DXd), consist of a monoclonal antibody that targets a specific tumor antigen, linked to the highly potent exatecan derivative via a cleavable linker.[9] This approach allows for the targeted delivery of the cytotoxic payload directly to cancer cells, minimizing systemic toxicity.[9][10]

Caption: Targeted delivery and mechanism of action of an Exatecan-based ADC.

Quantitative Data on Exatecan and its Analogs

The potency of exatecan and its derivatives has been extensively evaluated in preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Exatecan Analogs

| Compound/Analog | Cell Line | Cancer Type | Mean GI₅₀ (ng/mL) | Citation(s) |

| Exatecan | Breast Cancer Cells | Breast | 2.02 | [11] |

| Exatecan | Colon Cancer Cells | Colon | 2.92 | [11] |

| Exatecan | Stomach Cancer Cells | Gastric | 1.53 | [11] |

| Exatecan | Lung Cancer Cells | Lung | 0.877 | [11] |

| Exatecan | PC-6 | Pancreatic | 0.186 | [11] |

| Exatecan | PC-6/SN2-5 (Resistant) | Pancreatic | 0.395 | [11] |

| Trastuzumab-deruxtecan (DS-8201a) | SKBR-3 | Breast (HER2+) | ~0.02 (IC₅₀, nM) | [12] |

| Trastuzumab-deruxtecan (DS-8201a) | NCI-N87 | Gastric (HER2+) | ~0.07 (IC₅₀, nM) | [12] |

GI₅₀: 50% growth inhibition concentration. Data for DS-8201a is presented in nM as reported in the source.

Table 2: Topoisomerase I Inhibitory Activity

| Compound | Metric | Value | Relative Potency | Citation(s) |

| Exatecan | IC₅₀ | 2.2 µM (0.975 µg/mL) | - | [11] |

| Exatecan vs. SN-38 | Relative Potency | - | ~3x more potent | [1][] |

| Exatecan vs. Topotecan | Relative Potency | - | ~10x more potent | [1][] |

IC₅₀: 50% inhibitory concentration.

Table 3: In Vivo Antitumor Efficacy of Exatecan

| Cancer Model | Treatment | Dosage (mg/kg, i.v.) | Outcome | Citation(s) |

| MIA-PaCa-2 (Early-stage) | Exatecan | 15, 25 | High inhibition of primary tumor growth | [6][11] |

| BxPC-3 (Early-stage) | Exatecan | 15, 25 | High inhibition of primary tumor growth | [6][11] |

| BxPC-3 (Late-stage) | Exatecan | 15, 25 | Significant suppression of lymphatic metastasis | [6][11] |

| BxPC-3 (Late-stage) | Exatecan | 25 | Complete elimination of lung metastasis | [6] |

| BRCA1-deficient MX-1 Xenograft | PEG-Exa (single dose) | 10 µmol/kg | Complete tumor growth suppression (>40 days) | [3][13] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel exatecan analogs. Below are outlines for key experiments.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TOP1.

-

Principle: The assay typically measures the relaxation of supercoiled plasmid DNA by TOP1. Inhibitors prevent this relaxation.

-

Materials: Purified human TOP1, supercoiled plasmid DNA (e.g., pBR322), assay buffer, test compounds, and DNA intercalating dye (e.g., SYBR Green).

-

Procedure:

-

Incubate supercoiled DNA with TOP1 in the presence of varying concentrations of the exatecan analog.

-

Stop the reaction after a defined period (e.g., 30 minutes at 37°C).

-

Separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. The amount of remaining supercoiled DNA is proportional to the inhibitory activity.

-

Quantify band intensity to determine the IC₅₀ value.

-

Cytotoxicity Assay (e.g., CellTiter-Glo® 2.0)

This assay determines the concentration at which a compound is cytotoxic to cancer cells.[14]

-

Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP corresponds to increased cytotoxicity.

-

Materials: Cancer cell lines (e.g., Jeko-1), cell culture medium, 96-well plates, test compounds, CellTiter-Glo® reagent.[14]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the exatecan analog for a specified duration (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a plate reader.

-

Calculate the GI₅₀ or IC₅₀ value from the dose-response curve.

-

Caption: Workflow for the development of novel Exatecan analog inhibitors.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of a lead compound in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.

-

Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell lines, cell culture medium, vehicle, and test compound.

-

Procedure:

-

Inject human tumor cells subcutaneously or orthotopically into mice.

-

Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into control (vehicle) and treatment groups.

-

Administer the exatecan analog via a clinically relevant route (e.g., intravenous) at various doses and schedules.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate metrics such as tumor growth inhibition (TGI).

-

Conclusion and Future Directions

Exatecan and its novel analogs, particularly as ADC payloads, represent a highly promising class of TOP1 inhibitors.[14][15] Their enhanced potency and the ability for targeted delivery have led to significant clinical successes. Future research will likely focus on developing next-generation ADCs with optimized linkers and payloads to further improve the therapeutic window, overcome resistance mechanisms, and expand their application to a broader range of malignancies. The continued exploration of structure-activity relationships will be critical in designing even more effective and safer exatecan-based therapies.[16]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 6. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Fluoroclofinac (C24H23ClFN3O4) in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the novel synthetic compound Fluoroclofinac (C24H23ClFN3O4). The document details its effects on various cancer cell lines, outlines standard experimental protocols for assessing its anti-cancer activity, and illustrates the putative signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new oncology therapeutics.

Introduction

The quest for novel anti-cancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Natural products and synthetic compounds are continuously being explored for their potential to inhibit cancer cell proliferation and induce apoptosis.[1][2][3] Fluoroclofinac (this compound) is a novel heterocyclic compound synthesized with the aim of targeting key pathways in cancer progression. This document summarizes the initial in vitro evaluation of Fluoroclofinac's cytotoxic properties against a panel of human cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effect of Fluoroclofinac was evaluated across several human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined following 48 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | IC50 (µM) of Fluoroclofinac |

| HeLa | Cervical Carcinoma | 15.8 ± 1.2 |

| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |

| A549 | Lung Carcinoma | 18.3 ± 1.9 |

| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.5 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Maintenance

-

Cell Lines: HeLa, MCF-7, A549, HepG2, and MRC-5 cell lines were procured from the American Type Culture Collection (ATCC).

-

Culture Medium: HeLa, A549, and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM). MCF-7 cells were cultured in RPMI-1640 medium. MRC-5 cells were cultured in Eagle's Minimum Essential Medium (EMEM).

-

Supplements: All media were supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Fluoroclofinac (0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.

-

Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle control. The IC50 values were calculated using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells were seeded in 6-well plates and treated with Fluoroclofinac at its IC50 concentration for 24 hours.

-

Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide were added to the cell suspension.

-

Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry within one hour.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Fluoroclofinac-Induced Apoptosis

The following diagram illustrates a hypothetical signaling cascade initiated by Fluoroclofinac, leading to apoptosis in cancer cells. This pathway suggests that Fluoroclofinac may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway. Apoptosis is a key mechanism for many anti-cancer drugs.[4]

References

- 1. japsonline.com [japsonline.com]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to Novel Camptothecin Analogs

For Immediate Release

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the forefront of cancer therapy research, focusing on the discovery, synthesis, and evaluation of novel camptothecin (CPT) analogs. CPT, a natural alkaloid, and its derivatives are potent topoisomerase I inhibitors, a critical class of anticancer agents. This document provides a detailed overview of the latest advancements, presenting quantitative data, experimental methodologies, and visual representations of key biological processes to aid researchers in the development of next-generation cancer therapeutics.

Abstract

Camptothecin and its analogs have long been a cornerstone in the treatment of various cancers. However, challenges such as poor solubility, lactone ring instability, and adverse side effects have driven the quest for new derivatives with improved therapeutic indices. This whitepaper delves into the design, synthesis, and biological evaluation of promising new CPT analogs, offering a comprehensive resource for the scientific community. By summarizing key preclinical data and outlining detailed experimental protocols, this guide aims to accelerate the discovery and development of more effective and safer camptothecin-based cancer therapies.

Data Presentation: Cytotoxicity of Novel Camptothecin Analogs

The following tables summarize the in vitro cytotoxicity (IC50 values in µM) of newly synthesized camptothecin analogs against a panel of human cancer cell lines. These derivatives, primarily modified at the 7, 9, and 10 positions of the CPT core structure, demonstrate significant antiproliferative activity, with several compounds exhibiting greater potency than the established drug, topotecan.

Table 1: Cytotoxicity (IC50, µM) of 7-(N-substituted-methyl)-camptothecin Derivatives [1][2]

| Compound | A-549 (Lung) | MDA-MB-231 (Breast) | KB (Oral) | KBvin (Multidrug-Resistant) |

| Topotecan | 0.016±0.003 | 0.045±0.007 | 0.029±0.005 | 0.40±0.06 |

| 9d | 0.0023±0.0004 | 0.015±0.002 | 0.008±0.001 | 0.057±0.008 |

| 9e | 0.0025±0.0005 | 0.018±0.003 | 0.010±0.002 | 0.059±0.009 |

| 9r | 0.0031±0.0006 | 0.021±0.004 | 0.012±0.002 | 0.068±0.010 |

Table 2: Cytotoxicity (IC50, µM) of 7-(Aryliminomethyl)-CPT Imines [3]

| Compound | H460 (Lung) |

| Topotecan | >1 |

| 24 | 0.018 |

| 25 | 0.025 |

| 33 | 0.015 |

Table 3: Cytotoxicity (IC50, µM) of 9-Substituted CPT Derivatives [3]

| Compound | H460 (Lung) |

| Topotecan | >1 |

| 41 | 0.012 |

| 42 | 0.015 |

| 50 | 0.010 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of novel camptothecin analogs.

Synthesis of 7-(N-substituted-methyl)-camptothecin Derivatives (General Procedure)[1]

-

Preparation of 7-hydroxymethylcamptothecin: To a solution of camptothecin in acetic acid, add sulfuric acid and paraformaldehyde. Heat the mixture at 80°C for 2 hours. After cooling, pour the mixture into ice water and collect the precipitate by filtration.

-

Chlorination: Suspend 7-hydroxymethylcamptothecin in anhydrous dichloromethane and add thionyl chloride. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain 7-chloromethylcamptothecin.

-

Substitution Reaction: To a solution of 7-chloromethylcamptothecin in anhydrous N,N-dimethylformamide, add the appropriate amine and potassium carbonate. Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into ice water and collect the precipitate by filtration. Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)[4][5][6][7][8]

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the camptothecin analogs and a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

Topoisomerase I DNA Relaxation Assay[3][9][10][11][12]

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (Tris-HCl, KCl, MgCl2, DTT, EDTA), and purified human Topoisomerase I enzyme.

-

Inhibitor Addition: Add varying concentrations of the camptothecin analogs to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.

Cell Cycle Analysis by Flow Cytometry[13][14][15][16][17]

-

Cell Treatment: Treat cancer cells with the camptothecin analogs at their IC50 concentrations for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining[2][18][19][20][21]

-

Cell Treatment: Treat cells with the camptothecin analogs for a specified period.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of camptothecin-induced cell death and a typical workflow for the discovery of novel analogs.

Caption: Camptothecin-Induced DNA Damage and Apoptosis Pathway.

Caption: Workflow for Discovery of New Camptothecin Analogs.

Conclusion

The development of novel camptothecin analogs represents a highly promising avenue in the ongoing fight against cancer. The data and protocols presented in this whitepaper highlight the significant progress made in synthesizing derivatives with enhanced potency and selectivity. The detailed methodologies and visual workflows are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the translation of these promising compounds from the laboratory to the clinic. Continued research in this area holds the key to unlocking the full therapeutic potential of camptothecin-based therapies for the benefit of patients worldwide.

References

In-Depth Technical Guide: C24H23ClFN3O4 (HLX91-048) as a Payload for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. A critical component in the design of an effective ADC is the payload. This technical guide provides a comprehensive overview of the novel cytotoxic payload, HLX91-048, a compound with the chemical formula C24H23ClFN3O4.

HLX91-048 is a potent anti-tumor agent belonging to a class of compounds characterized by a 3-(4-hydroxyphenyl)indoline-2-one scaffold.[1][2] Its distinct mechanism of action, involving the sustained activation of the Unfolded Protein Response (UPR), sets it apart from traditional cytotoxic agents used in ADCs, such as microtubule inhibitors or DNA-damaging agents.[1][2] This unique mechanism offers the potential to overcome resistance to existing therapies and provide a new therapeutic option for various cancers.[1][2]

This guide will delve into the mechanism of action, preclinical efficacy, and key experimental data related to HLX91-048 as an ADC payload. It will also provide detailed experimental protocols for the evaluation of ADCs incorporating this novel agent.

Mechanism of Action: Prolonged Activation of the Unfolded Protein Response

The primary mechanism by which HLX91-048 exerts its cytotoxic effects is through the prolonged activation of the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival response, sustained UPR activation can lead to apoptosis.

The UPR is mediated by three main ER transmembrane sensors:

-

IRE1α (Inositol-requiring enzyme 1α)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

HLX91-048-based ADCs have been shown to significantly activate the UPR, leading to cancer cell death.[1] The sustained activation of this pathway overwhelms the cell's adaptive capacity, ultimately triggering apoptosis.

Preclinical Data

In Vitro Cytotoxicity

HLX91-048 has demonstrated potent cytotoxic activity across a range of cancer cell lines, with IC50 values in the sub-nanomolar to nanomolar range.[1][2]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT474 | Breast Cancer | Sub-nanomolar to nanomolar | [1] |

| NCI-N87 | Gastric Cancer | Sub-nanomolar to nanomolar | [1] |

| Various | Various Tumor Types | Sub-nanomolar to nanomolar | [1][2] |

Table 1: In Vitro Cytotoxicity of HLX91-048.

In Vivo Efficacy

ADCs utilizing HLX91-048 have shown significant dose-dependent anti-tumor efficacy in preclinical xenograft models.[1][2]

| Xenograft Model | Cancer Type | ADC | Dosing | Outcome | Reference |

| BT474 | Breast Cancer | HER2-ADC (DAR 4) | 10-12 mpk, weekly | Substantial tumor regression | [1] |

| NCI-N87R (DS-8201-resistant) | Gastric Cancer | HER2-ADC (DAR 4) | 10-12 mpk, weekly | Substantial tumor regression | [1] |

Table 2: In Vivo Efficacy of HLX91-048-based ADCs.

Plasma Stability

HLX91-048-based ADCs have exhibited superior plasma stability compared to other ADC platforms, which is a critical factor for maintaining efficacy and reducing off-target toxicity.[1][2]

| Species | Stability Metric | Result | Reference |

| Human | Greater stability vs. DS-8201 analog | Enhanced | [1] |

| Monkey | Greater stability vs. DS-8201 analog | Enhanced | [1] |

Table 3: Plasma Stability of HLX91-048-based ADCs.

Experimental Protocols

ADC Construction

The following protocol describes the general steps for conjugating HLX91-048 to a monoclonal antibody, such as a HER2-targeting antibody, using a cleavable GGFG linker.

Protocol:

-

Antibody Preparation: Reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent (e.g., TCEP) to expose free thiol groups.

-

Linker-Payload Synthesis: Synthesize the linker-payload construct by attaching the cleavable GGFG linker to the HLX91-048 payload.

-

Conjugation Reaction: React the reduced antibody with the linker-payload construct. The maleimide group on the linker will react with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated antibody, linker-payload, and other impurities.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the in vitro cytotoxicity of an HLX91-048-based ADC.

Materials:

-

Cancer cell lines (e.g., BT474, NCI-N87)

-

Cell culture medium and supplements

-

96-well opaque-walled plates

-

HLX91-048 ADC and control ADC

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the HLX91-048 ADC and a control ADC. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72-144 hours) at 37°C in a humidified incubator.

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.

ADC Internalization Assay (Flow Cytometry)

This protocol describes a method to assess the internalization of a HER2-targeting HLX91-048 ADC using flow cytometry.

Materials:

-

HER2-positive cancer cells (e.g., BT474)

-

Fluorescently labeled secondary antibody (e.g., anti-human IgG-Alexa Fluor 488)

-

HLX91-048 ADC

-

Flow cytometer

-

FACS buffer (PBS with 1% BSA)

Procedure:

-

Cell Preparation: Harvest HER2-positive cells and resuspend them in FACS buffer.

-

ADC Binding: Incubate the cells with the HLX91-048 ADC on ice to allow for surface binding without internalization.

-

Internalization: Shift the cells to 37°C for various time points to allow for ADC internalization. Keep a control sample on ice.

-

Staining:

-

Wash the cells to remove unbound ADC.

-

Incubate the cells with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody. This will label the ADC remaining on the cell surface.

-

-

Data Acquisition: Analyze the cells using a flow cytometer. The decrease in mean fluorescence intensity (MFI) over time at 37°C compared to the sample kept on ice indicates the extent of ADC internalization.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of an HLX91-048-based ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., BT474 or NCI-N87R)

-

Matrigel (optional)

-

HLX91-048 ADC and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously implant cancer cells, mixed with or without Matrigel, into the flank of the mice.

-

Tumor Growth: Monitor the mice regularly for tumor growth.

-

Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the HLX91-048 ADC (e.g., intravenously) and vehicle control according to the desired dosing schedule.

-

Monitoring:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Conclusion

The novel payload this compound (HLX91-048) presents a promising new tool in the development of next-generation antibody-drug conjugates. Its unique mechanism of action, potent cytotoxicity, and favorable preclinical efficacy and stability profiles suggest its potential to address unmet needs in oncology. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of ADCs incorporating this innovative payload. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of HLX91-048-based ADCs in the treatment of cancer.

References

Preliminary Investigation of C24H23ClFN3O4 in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vivo evaluation of the novel investigational compound C24H23ClFN3O4 using xenograft models. The document provides a detailed overview of standard experimental protocols, hypothetical data presentation for key efficacy and tolerability endpoints, and visual representations of experimental workflows and relevant biological pathways. The methodologies described herein are foundational for assessing the anti-tumor potential of novel chemical entities in a preclinical setting.

Introduction to Xenograft Models in Preclinical Oncology

Xenograft models are a cornerstone of preclinical cancer research, providing a means to study the efficacy and safety of novel therapeutic agents in a living organism. These models involve the transplantation of human tumor tissue or cancer cell lines into immunocompromised mice, allowing for the in vivo assessment of a compound's anti-tumor activity. The two primary types of xenograft models are:

-

Cell-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into mice. CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening.

-

Patient-Derived Xenografts (PDX): PDX models are developed by directly implanting tumor fragments from a human patient into mice. These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant assessment of therapeutic response.[1][2][3]

This guide will focus on the application of both CDX and PDX models for the initial characterization of this compound.

Hypothetical Efficacy and Tolerability Data

The following tables present hypothetical data for the evaluation of this compound in a CDX model established from a human colorectal cancer cell line.

Table 1: Anti-Tumor Efficacy of this compound in a Colorectal Cancer CDX Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | - | Daily (PO) | 1500 ± 150 | - |

| This compound | 25 | Daily (PO) | 900 ± 120 | 40% |

| This compound | 50 | Daily (PO) | 450 ± 90 | 70% |

| This compound | 100 | Daily (PO) | 150 ± 50 | 90% |

| Positive Control | 15 | Daily (IV) | 300 ± 75 | 80% |

Table 2: Tolerability Profile of this compound

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 | Mortality | Clinical Observations |

| Vehicle Control | - | +5% ± 2% | 0/10 | No abnormalities |

| This compound | 25 | +4% ± 3% | 0/10 | No abnormalities |

| This compound | 50 | -2% ± 4% | 0/10 | No abnormalities |

| This compound | 100 | -8% ± 5% | 1/10 | Mild lethargy in 3/10 mice |

| Positive Control | 15 | -12% ± 6% | 2/10 | Lethargy and ruffled fur in 6/10 mice |

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Establishment

-

Cell Culture: A human colorectal cancer cell line (e.g., HCT116) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

-

Cell Implantation: A suspension of 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel is injected subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., BALB/c nude).

-

Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

Patient-Derived Xenograft (PDX) Model Establishment

-

Tumor Tissue Acquisition: Fresh tumor tissue is obtained from a consenting patient, typically from a surgical resection or biopsy.

-

Tissue Implantation: A small fragment (approximately 3x3 mm) of the patient's tumor is surgically implanted subcutaneously into the flank of highly immunodeficient mice (e.g., NOD-SCID).

-

Tumor Engraftment and Passaging: The initial tumor growth (passage 0 or P0) can be slow. Once the P0 tumor reaches a volume of approximately 1000-1500 mm³, it is excised and can be passaged into subsequent cohorts of mice for expansion.[4]

-

Model Characterization: The established PDX model is typically characterized to ensure it retains the histological and molecular features of the original patient tumor.[4]

-

Efficacy Studies: Once the PDX model is established and characterized, efficacy studies can be conducted following a similar procedure to the CDX model studies.

Compound Formulation and Administration

-

Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral (PO) administration. The formulation is prepared fresh daily.

-

Administration: The compound is administered to the mice at the specified doses and schedule. The vehicle is administered to the control group.

Data Collection and Analysis

-

Tumor Volume Measurement: Tumor dimensions are measured twice weekly throughout the study.

-

Body Weight Measurement: Mouse body weight is measured twice weekly as an indicator of toxicity.

-

Clinical Observations: Mice are monitored daily for any signs of distress or toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (%TGI) is calculated. Tissues may be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics).

Visualizations

Experimental Workflow

Caption: Workflow for a xenograft efficacy study.

Hypothetical Mechanism of Action: MAPK/ERK Signaling Pathway

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion

The successful preclinical development of a novel anti-cancer agent relies on a robust and systematic evaluation in relevant in vivo models. This guide provides a foundational framework for the preliminary investigation of this compound in xenograft models. The outlined experimental protocols, coupled with rigorous data analysis and a clear understanding of the compound's putative mechanism of action, are critical for making informed decisions in the drug development pipeline. Further studies, including pharmacokinetic and pharmacodynamic characterization, will be essential to fully elucidate the therapeutic potential of this compound.

References

- 1. championsoncology.com [championsoncology.com]

- 2. biocytogen.com [biocytogen.com]

- 3. Patient-derived tumor xenografts: transforming clinical samples into mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A patient-derived xenograft mouse model generated from primary cultured cells recapitulates patient tumors phenotypically and genetically - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Exatecan (C24H23ClFN3O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of Exatecan, a potent topoisomerase I inhibitor. Exatecan, with the molecular formula C24H23ClFN3O4, is a derivative of camptothecin and serves as a critical payload in antibody-drug conjugates (ADCs).[1] The protocols outlined below are compiled from various established synthetic routes, offering a comprehensive guide for researchers in medicinal chemistry and drug development. This document includes detailed experimental procedures, tabulated data for key reaction parameters, and visualizations of the synthetic workflow and mechanism of action.

Introduction

Exatecan is a second-generation topoisomerase I inhibitor designed to improve upon the antitumor efficacy of earlier camptothecin analogs.[2] It exhibits greater stability of its active lactone form and is effective against multi-drug resistant cells.[1][3] These properties make Exatecan a valuable cytotoxic agent for targeted cancer therapies such as ADCs.[1] The synthesis of Exatecan is a multi-step process that can be achieved through various routes, including linear and convergent strategies. This document details a common and effective synthetic pathway.

Synthesis Pathway Overview

The synthesis of Exatecan mesylate can be approached through a convergent strategy, which involves the preparation of two key intermediates, followed by their condensation and subsequent deprotection.[4] An alternative is a linear synthesis starting from simpler aromatic compounds. The following sections detail a well-documented linear synthesis approach.

Experimental Protocols

This section details the multi-step synthesis of Exatecan.

Synthesis of 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (III)

-

Reaction: Friedel-Crafts acylation of 2-fluorotoluene (I) with succinic anhydride (II).

-

Procedure:

-

To a stirred solution of 2-fluorotoluene (I) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl3) at 0 °C.

-

Add succinic anhydride (II) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (III).[2]

-

Synthesis of 4-(4-fluoro-3-methylphenyl)butyric acid (IV)

-

Reaction: Reduction of the ketone in compound (III).

-

Procedure:

-

Dissolve 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (III) in a suitable solvent (e.g., ethanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture in a Parr apparatus under hydrogen gas (e.g., 50 psi) for 4-6 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-(4-fluoro-3-methylphenyl)butyric acid (IV).[2]

-

Subsequent Steps to Exatecan

The synthesis continues through a series of reactions including nitration, esterification, cyclization, reduction, protection, oxidation, functionalization, and condensation to form the hexacyclic core of Exatecan. A convergent approach involves the condensation of an "EXA-aniline" intermediate with an "EXA-trione" intermediate.[4]

A key final step in one of the documented syntheses of Exatecan mesylate involves the hydrolysis of an acetamide precursor.[2][5]

-

Deprotection to yield Exatecan mesylate:

-

Suspend N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide in a mixture of 2-methoxyethanol, water, and ethyl cyclohexane.

-

Add methanesulfonic acid and reflux the mixture for 8 hours.[5]

-

After cooling, the precipitated crystals are filtered, washed, and purified through recrystallization to yield Exatecan mesylate.[5]

-

Data Summary

The following table summarizes key parameters for a representative deprotection step in the synthesis of Exatecan mesylate.

| Step | Reactant | Reagents | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| Acetamide Hydrolysis | N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide | Methanesulfonic acid | 2-methoxyethanol, water, ethyl cyclohexane | 8 | Reflux | 43 | [5] |

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of Exatecan.

Caption: A generalized workflow for the synthesis of Exatecan.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan functions by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Conclusion

The synthesis of Exatecan is a complex but well-documented process that is crucial for the development of next-generation cancer therapeutics. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals in the field of drug development. The provided synthetic schemes and mechanistic diagrams offer a clear understanding of the chemical and biological aspects of Exatecan.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

Application Note: High-Performance Liquid Chromatography Analysis of C24H23ClFN3O4

Introduction

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the novel compound C24H23ClFN3O4, a small molecule under investigation for its potential therapeutic properties. The molecular formula suggests a compound with a molecular weight of approximately 471.9 g/mol , incorporating halogen atoms that may influence its chromatographic behavior and detectability. This method is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound in bulk drug substance and formulated products. The protocol outlines the necessary steps for sample preparation, chromatographic conditions, and data analysis to ensure reliable results for purity assessment, stability studies, and quality control.

High-performance liquid chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[1][2] Its application is widespread in the pharmaceutical industry for assessing drug purity, potency, and quality control throughout the drug development and manufacturing processes.[3] This method utilizes reversed-phase chromatography, which is a common and versatile technique for the separation of non-polar and moderately polar compounds.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (purity >99.5%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (0.1% v/v in water)

-

Isopropanol (for cleaning).[4]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Compartment with temperature control

-

Diode Array Detector (DAD) or UV-Vis Detector

-

3. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 for the gradient program |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 20 minutes |

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 17.0 | 10 | 90 |

| 17.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Table 2: Gradient Elution Program

4. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution six times. The system is deemed suitable if the following criteria are met:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

6. Data Analysis and Quantification

-

Calibration Curve: Plot the peak area of the this compound standard injections against the corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.999.

-

Quantification: The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

The following diagram illustrates the general workflow for the HPLC analysis.

Hypothetical Signaling Pathway Investigation

While the biological activity of this compound is still under investigation, a common approach for novel compounds is to assess their impact on known cellular signaling pathways, such as a generic kinase cascade. The following diagram illustrates a hypothetical pathway where this compound could act as an inhibitor.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided workflow and hypothetical signaling pathway diagrams offer a comprehensive overview for researchers working with this novel compound. Further validation for specific matrices and formulations may be required.

References

Application Notes and Protocols for Evaluating the Efficacy of C24H23ClFN3O4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting essential cell-based assays to evaluate the efficacy of the novel compound C24H23ClFN3O4. In the absence of a specified biological target for this molecule, this guide outlines a foundational suite of assays to determine its cytotoxic and apoptotic potential, as well as its impact on a key cellular signaling pathway. These protocols are designed to be adaptable for initial screening and preliminary mechanism of action studies in a cancer cell line model.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the efficacy of this compound.

Caption: General workflow for evaluating this compound efficacy.

Cell Viability Assay (MTT Protocol)

This assay determines the effect of this compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| 0.1 | 98.5 ± 2.1 | 95.3 ± 3.4 | 90.1 ± 2.8 |

| 1 | 92.1 ± 3.5 | 85.6 ± 4.1 | 75.4 ± 3.9 |

| 10 | 75.4 ± 4.2 | 50.2 ± 3.8 | 30.7 ± 2.5 |

| 50 | 40.8 ± 2.9 | 15.7 ± 2.1 | 5.2 ± 1.1 |

| 100 | 10.2 ± 1.5 | 5.1 ± 0.9 | 2.3 ± 0.5 |

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

-

Incubation: Incubate the plate for a predetermined time based on viability results (e.g., 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure luminescence using a microplate reader.

Data Presentation:

| Concentration (µM) | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |

| 0 (Control) | 15,234 ± 1,102 | 1.0 |

| 1 | 25,897 ± 2,345 | 1.7 |

| 10 | 89,765 ± 7,890 | 5.9 |

| 50 | 154,321 ± 12,543 | 10.1 |

| 100 | 160,112 ± 13,987 | 10.5 |

Apoptosis Signaling Pathway

The following diagram illustrates a simplified apoptosis cascade initiated by an external stimulus, leading to the activation of executioner caspases.

Caption: Simplified intrinsic apoptosis signaling pathway.

NF-κB Signaling Pathway Assay (Reporter Assay)

This assay determines if this compound modulates the NF-κB signaling pathway, which is often implicated in cancer cell survival.

Protocol:

-

Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

-

Cell Seeding: Seed the transfected cells in a 96-well plate.

-

Compound Treatment: Treat the cells with this compound for a specified duration. Include a positive control (e.g., TNF-α) and a vehicle control.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Data Presentation:

| Treatment | Concentration | Normalized Luciferase Activity | % Inhibition of TNF-α Response |

| Vehicle Control | - | 1.0 ± 0.1 | - |

| TNF-α | 10 ng/mL | 15.2 ± 1.5 | 0 |

| This compound | 10 µM | 14.5 ± 1.3 | 4.6 |

| This compound + TNF-α | 10 µM | 8.1 ± 0.9 | 46.7 |

| This compound | 50 µM | 13.8 ± 1.2 | 9.2 |

| This compound + TNF-α | 50 µM | 4.2 ± 0.5 | 72.4 |

NF-κB Signaling Pathway

The following diagram depicts a simplified representation of the canonical NF-κB signaling pathway.

Caption: Simplified canonical NF-κB signaling pathway.

Application Note: Pharmacokinetic Analysis of Exatecan-Based Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exatecan, a potent topoisomerase I inhibitor and a derivative of camptothecin, is a critical payload in the development of next-generation antibody-drug conjugates (ADCs).[1][2][3] ADCs like trastuzumab deruxtecan (T-DXd) and patritumab deruxtecan utilize an exatecan derivative (DXd) to selectively deliver high-potency chemotherapy to tumor cells, thereby improving the therapeutic window.[4][5][6] Understanding the pharmacokinetic (PK) profile of these complex biologics is paramount for optimizing their efficacy and safety. This document outlines the key considerations, experimental protocols, and data interpretation for the bioanalysis of exatecan-based ADCs.

The pharmacokinetic analysis of an ADC is multifaceted, requiring the quantification of several distinct analytes in biological matrices:

-

Total Antibody: Measures both conjugated and unconjugated antibody, reflecting the overall exposure of the antibody component.

-

Antibody-Conjugated Drug (ADC): Quantifies the antibody with at least one molecule of exatecan payload attached, representing the concentration of the active ADC.

-

Unconjugated (Free) Payload: Measures the exatecan derivative that has been released from the antibody, which is responsible for both the cytotoxic effect on tumor cells and potential systemic toxicity.[7]

Quantitative Data Summary

The pharmacokinetic parameters of exatecan-based ADCs are typically characterized in both preclinical and clinical studies. Population PK (PopPK) models are often employed to understand the exposure-response relationship and the impact of various patient-specific covariates.[4][8][9] Below are summary tables of key PK parameters for prominent exatecan-based ADCs.

Table 1: Population Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) and Released DXd Payload

| Parameter | T-DXd (Intact ADC) | Released DXd (Payload) |

| Model Type | 2-compartment with parallel linear and nonlinear clearance | 1-compartment with linear clearance |

| Clearance (CL) | Statistically significant covariates included body weight, albumin, and tumor size, but changes were generally not clinically meaningful.[5][10] | Hepatic function can influence clearance.[11] |

| Volume of Distribution (Vd) | Central volume influenced by body weight.[4][12] | - |

| Half-life (t½) | - | Short half-life designed to minimize broad systemic exposure.[5] |

| Key Covariates | Body weight, albumin, sex, tumor type, age, country, formulation, total bilirubin, and AST had statistically significant but not clinically meaningful effects on exposure.[5][10][12] | Weight (on release rate) and hepatic function (on clearance).[4][8] |

Data synthesized from population PK analyses in patients with solid tumors.[4][5][10]

Table 2: Population Pharmacokinetic Parameters of Sacituzumab Govitecan (SG) and its Components

| Analyte | Clearance (CL) | Steady-State Volume of Distribution (Vdss) | Elimination Half-life (t½) |

| Sacituzumab Govitecan (SG) | 0.128 - 0.133 L/h | 3.58 - 3.68 L | ~23.4 hours |